5-HYDROXY-2-(3-HYDROXY-4-METHOXYPHENYL)-7-[(3,4,5-TRIHYDROXY-6-{[(3,4,5-TRIHYDROXY-6-METHYLOXAN-2-YL)OXY]METHYL}OXAN-2-YL)OXY]-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE 5-HYDROXY-2-(3-HYDROXY-4-METHOXYPHENYL)-7-[(3,4,5-TRIHYDROXY-6-{[(3,4,5-TRIHYDROXY-6-METHYLOXAN-2-YL)OXY]METHYL}OXAN-2-YL)OXY]-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE A flavanone glycoside found in CITRUS fruit peels.
Brand Name: Vulcanchem
CAS No.:
VCID: VC13300946
InChI: InChI=1S/C28H34O15/c1-10-21(32)23(34)25(36)27(40-10)39-9-19-22(33)24(35)26(37)28(43-19)41-12-6-14(30)20-15(31)8-17(42-18(20)7-12)11-3-4-16(38-2)13(29)5-11/h3-7,10,17,19,21-30,32-37H,8-9H2,1-2H3/t10?,17-,19?,21?,22?,23?,24?,25?,26?,27?,28?/m0/s1
SMILES: CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O
Molecular Formula: C28H34O15
Molecular Weight: 610.6 g/mol

5-HYDROXY-2-(3-HYDROXY-4-METHOXYPHENYL)-7-[(3,4,5-TRIHYDROXY-6-{[(3,4,5-TRIHYDROXY-6-METHYLOXAN-2-YL)OXY]METHYL}OXAN-2-YL)OXY]-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE

CAS No.:

Cat. No.: VC13300946

Molecular Formula: C28H34O15

Molecular Weight: 610.6 g/mol

* For research use only. Not for human or veterinary use.

5-HYDROXY-2-(3-HYDROXY-4-METHOXYPHENYL)-7-[(3,4,5-TRIHYDROXY-6-{[(3,4,5-TRIHYDROXY-6-METHYLOXAN-2-YL)OXY]METHYL}OXAN-2-YL)OXY]-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE -

Specification

Molecular Formula C28H34O15
Molecular Weight 610.6 g/mol
IUPAC Name (2S)-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one
Standard InChI InChI=1S/C28H34O15/c1-10-21(32)23(34)25(36)27(40-10)39-9-19-22(33)24(35)26(37)28(43-19)41-12-6-14(30)20-15(31)8-17(42-18(20)7-12)11-3-4-16(38-2)13(29)5-11/h3-7,10,17,19,21-30,32-37H,8-9H2,1-2H3/t10?,17-,19?,21?,22?,23?,24?,25?,26?,27?,28?/m0/s1
Standard InChI Key QUQPHWDTPGMPEX-SGHBVPQBSA-N
Isomeric SMILES CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O
SMILES CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O
Canonical SMILES CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O

Introduction

Chemical Identity and Structural Analysis

The compound 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(3,4,5-trihydroxy-6-{[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]methyl}oxan-2-yl)oxy]-3,4-dihydro-2H-1-benzopyran-4-one is a flavanone glycoside widely recognized by its common name hesperidin. Its molecular formula is C28H34O15\text{C}_{28}\text{H}_{34}\text{O}_{15}, with a molecular weight of 610.565 g/mol . The structure comprises a flavanone backbone (2,3-dihydro-2-phenylchromen-4-one) substituted with hydroxyl, methoxy, and glycosidic groups.

Structural Features

  • Flavanone core: A 15-carbon skeleton with a hydroxyl group at position 5 and a methoxy group at position 4' of the phenyl ring .

  • Glycosidic moiety: A disaccharide (rutinose: α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranose) attached to the hydroxyl group at position 7 of the flavanone .

  • Stereochemistry: The glycosidic linkage involves β-D-glucose and α-L-rhamnose, confirmed via NMR and X-ray crystallography .

Table 1: Key Chemical Properties

PropertyValue/DescriptionSource
CAS Registry Number520-26-3
IUPAC NameAs above
SMILESCOC1=C(O)C=C(C=C1)C1CC(=O)C2=C(O)C=C(OC3OC(COC4OC(C)C(O)C(O)C4O)C(O)C(O)C3O)C=C2O1
SolubilityPoor in water; soluble in DMSO, ethanol

Natural Occurrence and Biosynthesis

Hesperidin is a secondary metabolite predominantly found in Citrus species (e.g., oranges, lemons) and select medicinal plants like Scutellaria baicalensis .

Biosynthetic Pathway

  • Phenylpropanoid Pathway: L-Phenylalanine → cinnamic acid → p-coumaric acid.

  • Flavanone Formation: Chalcone synthase (CHS) converts p-coumaroyl-CoA to naringenin chalcone, isomerized to naringenin.

  • Hydroxylation and Methylation: Introduction of hydroxyl (C5) and methoxy (C4') groups yields hesperetin .

  • Glycosylation: UDP-glucose-dependent glycosyltransferases attach rutinose to C7-OH .

Pharmacological Properties

Hesperidin exhibits diverse bioactivities, validated through in vitro and in vivo studies:

Antioxidant Activity

  • Scavenges reactive oxygen species (ROS) via phenolic hydroxyl groups (IC₅₀: 12.3 μM in DPPH assay) .

  • Enhances endogenous antioxidants (e.g., glutathione, SOD) in rat models of oxidative stress .

Anti-Inflammatory Effects

  • Inhibits NF-κB and COX-2 pathways, reducing TNF-α and IL-6 production (50% suppression at 20 μM) .

  • Attenuates carrageenan-induced paw edema in mice (ED₅₀: 25 mg/kg) .

Cardiovascular Benefits

  • Improves endothelial function by upregulating eNOS and reducing LDL oxidation .

  • Lowers systolic blood pressure in hypertensive rats (10 mg/kg/day for 4 weeks) .

Table 2: Pharmacokinetic Profile

ParameterValueModel System
Bioavailability10–20% (oral)Rat
Half-life4.2 hoursHuman plasma
Major MetabolitesHesperetin-7-O-glucuronide

Analytical Characterization

Spectroscopic Data

  • UV-Vis: λₘₐₐ 283 nm (Band I) and 325 nm (Band II) .

  • ¹H NMR (500 MHz, DMSO-d₆): δ 12.15 (s, 5-OH), δ 7.32 (d, J=8.5 Hz, H-2',6'), δ 5.50 (d, J=7.0 Hz, H-1'') .

  • MS (ESI-): m/z 609 [M-H]⁻, fragments at m/z 301 (aglycone) and 463 (loss of rhamnose) .

Chromatographic Methods

  • HPLC: C18 column, mobile phase: 0.1% formic acid/acetonitrile gradient, retention time: 12.3 min .

  • TLC: Rf 0.42 (silica gel, ethyl acetate:methanol:water = 7:2:1) .

Industrial and Therapeutic Applications

Nutraceuticals

  • Key ingredient in citrus extracts for antioxidant supplements (typical dose: 500 mg/day) .

  • Enhances vitamin C bioavailability in combined formulations .

Cosmetics

  • Used in anti-aging creams for collagen synthesis stimulation (1–5% concentration) .

Drug Development

  • Investigated as an adjuvant in chemotherapy (synergizes with doxorubicin in breast cancer models) .

Future Research Directions

  • Mechanistic Studies: Elucidate interactions with gut microbiota for improved bioavailability.

  • Clinical Trials: Phase III trials for metabolic syndrome and diabetic nephropathy.

  • Synthetic Analogues: Develop derivatives with enhanced blood-brain barrier penetration.

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